molecular formula C19H19N3O2S B2914853 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylthio)propanamide CAS No. 946382-53-2

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylthio)propanamide

Cat. No.: B2914853
CAS No.: 946382-53-2
M. Wt: 353.44
InChI Key: BPPUQCSVVMPRJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[1,2-a]pyrimidinone family, characterized by a fused bicyclic core with a 4-oxo functional group. The structure features 2,7-dimethyl substitutions on the pyrido-pyrimidine ring and a 3-(phenylthio)propanamide side chain.

Properties

IUPAC Name

N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-8-9-16-20-14(2)18(19(24)22(16)12-13)21-17(23)10-11-25-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPUQCSVVMPRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)CCSC3=CC=CC=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylthio)propanamide is a compound belonging to the class of pyrido[1,2-a]pyrimidines, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₈H₁₈N₄O₂S
Molecular Weight366.43 g/mol

Biological Activity Overview

Research has indicated that compounds within the pyrido[1,2-a]pyrimidine class exhibit a range of biological activities including antimicrobial , anti-inflammatory , and anticancer properties. The specific activities of this compound have been explored in various studies.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of related compounds, it was found that derivatives of pyrido[1,2-a]pyrimidines demonstrated significant activity against various bacterial strains. For instance, compounds with similar structural motifs showed potent inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar activity based on its structural analogs .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrido[1,2-a]pyrimidine derivatives has been documented in several studies. One study highlighted that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could modulate inflammatory pathways effectively .

Anticancer Activity

The anticancer properties of related pyrido[1,2-a]pyrimidine compounds have been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For example, compounds with similar structures have shown efficacy against breast cancer and leukemia cells by inhibiting cell proliferation and inducing cell cycle arrest .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These may include:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors.
  • Nucleic Acid Interaction : The compound could potentially bind to DNA or RNA, affecting gene expression.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido[1,2-a]pyrimidine derivatives. Key findings suggest:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.
  • Chain Length and Flexibility : Variations in the length and flexibility of side chains can significantly impact the efficacy and selectivity of these compounds against different biological targets .

Case Studies

Several case studies have illustrated the potential applications of this compound:

  • Antiallergy Activity : In a rat model for passive cutaneous anaphylaxis, related compounds demonstrated superior antiallergy effects compared to standard treatments .
  • Antibacterial Efficacy : A comparative study showed that certain derivatives exhibited lower MIC values than established antibiotics like ciprofloxacin .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The propanamide group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Reaction Conditions Reagents Products Notes
Acidic (HCl, H₂O, reflux)6M HCl, 12 hrs, 110°C3-(Phenylthio)propanoic acid + 3-amino-2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-oneObserved in benzamide analogs under strong acidic conditions .
Basic (NaOH, EtOH, reflux)2M NaOH, 8 hrs, 80°CSodium 3-(phenylthio)propanoate + free amineBase-mediated hydrolysis common in pyrimidine derivatives .

Key Findings :

  • The reaction rate depends on steric hindrance from the pyrido-pyrimidin core and electronic effects of substituents.
  • Yields for analogous compounds range from 60–85% .

Oxidation of the Phenylthio Group

The phenylthio (-SPh) group undergoes oxidation to sulfoxide (-SOPh) or sulfone (-SO₂Ph) derivatives.

Oxidizing Agent Conditions Product Reference
mCPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C → RT, 2 hrsN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylsulfinyl)propanamide
H₂O₂ (30%) with AcOHAcOH, 50°C, 6 hrsN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(phenylsulfonyl)propanamide

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance.
  • Sulfone formation requires stronger oxidizing conditions compared to sulfoxide.

Nucleophilic Substitution at Sulfur

The phenylthio group can act as a leaving group in nucleophilic substitution reactions under specific conditions.

Nucleophile Reagents Product Yield
Sodium methoxide (NaOMe)MeOH, reflux, 24 hrsN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxypropanamide~40%
Ammonia (NH₃)NH₃/EtOH, 60°C, 48 hrsN-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-aminopropanamide<30%

Challenges :

  • Low yields due to steric hindrance from the pyrido-pyrimidin core and competing side reactions.

Cyclization Reactions

The phenylthio and amide functionalities may participate in cyclization to form fused heterocycles.

Reagents Conditions Product Reference
PCl₅ (Phosphorus pentachloride)Toluene, 120°C, 8 hrs7-Methyl-3-(phenylthio)-2H-pyrido[1',2':4,5]pyrimido[2,1-b] thiazin-4(3H)-one
CuI (Copper iodide)DMF, 100°C, 12 hrsThiazolidinone derivativesNot reported

Mechanism :

  • Intramolecular attack by the sulfur or nitrogen atom forms five- or six-membered rings, stabilized by aromaticity .

Functionalization of the Pyrido-Pyrimidin Core

The 4-oxo group and methyl substituents enable further derivatization.

Reaction Type Reagents Product Notes
Knoevenagel CondensationMalononitrile, EtOH, Δ3-(Phenylthio)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide-4-ylidene malononitrileObserved in 4-oxo analogs .
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitro derivatives at C-5 or C-9Limited reactivity due to electron-withdrawing 4-oxo group .

Cross-Coupling Reactions

The phenylthio group may facilitate palladium-catalyzed couplings.

Reaction Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivativesNot reported
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl analogsTheoretical

Limitations :

  • Limited examples in pyrido-pyrimidin systems; sulfur may poison catalysts.

Comparison with Similar Compounds

Core Modifications and Substituent Effects

The pyrido[1,2-a]pyrimidinone core is a common scaffold in medicinal chemistry. Key analogs and their distinctions include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 2,7-dimethyl; 3-(phenylthio)propanamide C₁₉H₂₀N₃O₂S 370.45 Sulfur-containing side chain enhances lipophilicity
N-(2,7-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-iodobenzamide 2,7-dimethyl; 4-iodobenzamide C₁₇H₁₄IN₃O₂ 419.22 Iodine atom may improve radiopharmaceutical potential
N-(2,6-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide 2,6-dimethyl; 3,3-diphenylpropanamide C₂₅H₂₃N₃O₂ 397.5 Bulkier diphenyl group increases steric hindrance
3-(4-Methoxyphenyl)-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}propanamide 2-methyl; 4-methoxyphenylpropanamide C₂₁H₂₇N₅O₂ 337.4 Methoxy group enhances solubility via polarity

Key Observations :

  • Positional Isomerism: The 2,7-dimethyl configuration (target compound) vs.
  • Side Chain Diversity : The phenylthio group (target) contrasts with iodobenzamide () and diphenylpropanamide (), impacting solubility and interaction profiles. Sulfur may confer redox activity or metabolic resistance compared to halogens or aryl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.